Cas no 1780372-01-1 (7-Bromoisoquinoline-3-carbonitrile)

7-Bromoisoquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 7-Bromoisoquinoline-3-carbonitrile
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- インチ: 1S/C10H5BrN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H
- InChIKey: JALNEVJTSZYVNA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C=C(C#N)N=CC=2C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 36.7
7-Bromoisoquinoline-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM227156-1g |
7-Bromoisoquinoline-3-carbonitrile |
1780372-01-1 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM227156-1g |
7-Bromoisoquinoline-3-carbonitrile |
1780372-01-1 | 97% | 1g |
$1455 | 2021-08-04 | |
Alichem | A189008840-5g |
7-Bromoisoquinoline-3-carbonitrile |
1780372-01-1 | 97% | 5g |
$4,746.95 | 2022-04-02 | |
Alichem | A189008840-25g |
7-Bromoisoquinoline-3-carbonitrile |
1780372-01-1 | 97% | 25g |
$11,363.20 | 2022-04-02 | |
Alichem | A189008840-10g |
7-Bromoisoquinoline-3-carbonitrile |
1780372-01-1 | 97% | 10g |
$6,410.56 | 2022-04-02 |
7-Bromoisoquinoline-3-carbonitrile 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
7-Bromoisoquinoline-3-carbonitrileに関する追加情報
Introduction to 7-Bromoisoquinoline-3-carbonitrile (CAS No. 1780372-01-1)
7-Bromoisoquinoline-3-carbonitrile is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in the synthesis of bioactive molecules. With the CAS number CAS No. 1780372-01-1, this heterocyclic aromatic compound has garnered considerable attention due to its structural complexity and potential pharmacological properties. This article delves into the compound's chemical properties, synthetic pathways, and its emerging role in modern medicinal chemistry.
The molecular structure of 7-Bromoisoquinoline-3-carbonitrile consists of an isoquinoline core substituted with a bromine atom at the 7-position and a nitrile group at the 3-position. This arrangement imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of both bromine and nitrile functionalities allows for further derivatization through various chemical reactions, such as nucleophilic substitution and cycloaddition reactions.
In recent years, 7-Bromoisoquinoline-3-carbonitrile has been extensively studied for its role in the development of novel therapeutic agents. Its isoquinoline scaffold is a common motif in many bioactive natural products and drug candidates, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom serves as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures.
One of the most compelling aspects of 7-Bromoisoquinoline-3-carbonitrile is its utility in constructing pharmacophores that mimic key binding sites of target proteins. Researchers have leveraged its structural features to design inhibitors of enzymes involved in critical biological pathways. For instance, studies have demonstrated its potential in developing small-molecule inhibitors targeting kinases and proteases, which are implicated in various diseases such as cancer and inflammatory disorders.
The synthesis of 7-Bromoisoquinoline-3-carbonitrile typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the bromination of isoquinoline followed by cyanation at the 3-position. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
The pharmacological evaluation of derivatives of 7-Bromoisoquinoline-3-carbonitrile has revealed promising results in preclinical studies. Researchers have reported the discovery of novel compounds with enhanced binding affinity and improved selectivity towards specific biological targets. These findings underscore the importance of this scaffold in drug discovery efforts aimed at addressing unmet medical needs.
The growing interest in heterocyclic compounds like 7-Bromoisoquinoline-3-carbonitrile has also spurred innovation in synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the isoquinoline core, expanding the library of possible derivatives. These advances have not only enriched the synthetic toolbox but also opened new avenues for exploring structure-activity relationships.
In conclusion, 7-Bromoisoquinoline-3-carbonitrile (CAS No. 1780372-01-1) represents a cornerstone compound in pharmaceutical chemistry, with its unique structural features and broad applicability in drug development. The ongoing research into its derivatives continues to yield exciting insights into potential therapeutic applications, reinforcing its significance as a key intermediate in modern medicinal chemistry.
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